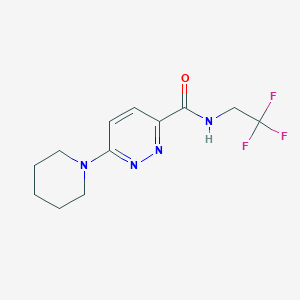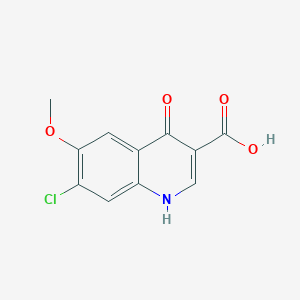![molecular formula C24H20ClNO3 B6426343 8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 847163-50-2](/img/structure/B6426343.png)
8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[benzyl(methyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one, commonly referred to as BCDMC, is a synthetic phenolic compound that has been used in a variety of scientific applications. BCDMC has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. BCDMC has also been used to study the mechanism of action of other drugs, as well as to explore the biochemical and physiological effects of drugs on the body.
Applications De Recherche Scientifique
BCDMC has a wide range of scientific research applications. It has been used to study the mechanism of action of other drugs, as well as to explore the biochemical and physiological effects of drugs on the body. BCDMC has also been used to study the effect of drugs on the immune system, as well as to investigate the potential therapeutic effects of drugs in cancer and other diseases. In addition, BCDMC has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to evaluate the safety and efficacy of drugs in clinical trials.
Mécanisme D'action
BCDMC has been found to exhibit a wide range of biological activities. Its mechanism of action is complex and not fully understood. However, it has been suggested that BCDMC acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. BCDMC is also thought to act as an antioxidant, which may explain its anti-inflammatory effects. In addition, BCDMC has been found to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, molecules that play a role in inflammation.
Biochemical and Physiological Effects
BCDMC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and anticancer activities. BCDMC has also been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. In addition, BCDMC has been found to reduce the expression of genes involved in inflammation and to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Avantages Et Limitations Des Expériences En Laboratoire
BCDMC has several advantages and limitations when used in laboratory experiments. One advantage is that BCDMC is relatively inexpensive and easy to synthesize. This makes it an attractive option for researchers who are looking to study the effects of drugs on the body. However, BCDMC is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, BCDMC has a relatively short half-life, which can limit its usefulness in experiments.
Orientations Futures
BCDMC has a wide range of potential future applications. It could be used to study the mechanism of action of other drugs, as well as to explore the biochemical and physiological effects of drugs on the body. BCDMC could also be used to investigate the potential therapeutic effects of drugs in cancer and other diseases. In addition, BCDMC could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to evaluate the safety and efficacy of drugs in clinical trials. Finally, BCDMC could be used to develop new drugs that target specific pathways involved in inflammation and other diseases.
Méthodes De Synthèse
BCDMC can be synthesized using a variety of chemical reactions. The most common synthesis method involves the condensation of 4-chlorophenol and benzyl(methyl)amine in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is then treated with a reducing agent, such as sodium borohydride, to form BCDMC. Other methods for synthesizing BCDMC include the reaction of 4-chlorophenol and a tertiary amine, such as N,N-dimethylbenzylamine, in the presence of an acid catalyst, or the reaction of 4-chlorophenol and an alkyl halide, such as bromoethane, in the presence of an acid catalyst.
Propriétés
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c1-26(13-16-5-3-2-4-6-16)14-20-22(27)12-11-19-23(28)21(15-29-24(19)20)17-7-9-18(25)10-8-17/h2-12,15,27H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKKBCJPUVWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((benzyl(methyl)amino)methyl)-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxynaphthalen-1-yl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6426261.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-(4-fluorophenoxy)benzamide](/img/structure/B6426268.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B6426282.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426287.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B6426291.png)
![3-(4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione](/img/structure/B6426298.png)

![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6426304.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B6426309.png)
![3-(4-ethylphenyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426317.png)
![N'-[(1Z)-[4-(diethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6426323.png)

![3-(naphthalen-1-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6426335.png)
![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6426351.png)